MBP Ac1-9 vs. Ac1-9[4Y]: >1,000,000-Fold Difference in MHC Binding Affinity Defines Divergent Functional Roles
MBP Ac1-9 (native, with lysine at position 4) binds the I-Au MHC class II molecule with exceptionally low affinity. In contrast, the high-affinity analog Ac1-9[4Y] (substitution of lysine with tyrosine) exhibits a binding increase of approximately 1,000,000-fold . This stark biophysical difference translates into distinct functional profiles: Ac1-9 is a disease-inducing immunogen, while Ac1-9[4Y] acts as a potent tolerogen and is often used in studies of immune regulation [1].
| Evidence Dimension | MHC Binding Affinity |
|---|---|
| Target Compound Data | Low affinity (quantified as weak) |
| Comparator Or Baseline | MBP Ac1-9[4Y] analog |
| Quantified Difference | ~1,000,000-fold higher affinity for [4Y] |
| Conditions | Binding to I-Au MHC class II molecule |
Why This Matters
Researchers requiring a disease-inducing immunogen must select MBP Ac1-9, as even minor purification residuals of the [4Y] analog could drastically alter an experiment toward a tolerogenic outcome.
- [1] McCue, D., et al. (2004). Activation thresholds determine susceptibility to peptide-induced tolerance in a heterogeneous myelin-reactive T cell repertoire. Journal of Neuroimmunology, 156(1-2), 96-106. DOI: 10.1016/j.jneuroim.2004.07.010 View Source
